

# 4-(3-Methoxyphenyl)piperidine hydrochloride

## CAS number 325808-20-6

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)piperidine  
hydrochloride

Cat. No.: B1419197

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### An In-Depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of **4-(3-Methoxyphenyl)piperidine hydrochloride** (CAS No: 325808-20-6), a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, applications, and handling, grounding technical protocols in established scientific principles.

## Introduction: A Versatile Scaffold in Drug Discovery

**4-(3-Methoxyphenyl)piperidine hydrochloride** is a substituted piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex, biologically active molecules.<sup>[1]</sup> The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals, present in numerous FDA-approved drugs.<sup>[2]</sup> Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological systems.

This particular compound, featuring a methoxyphenyl substituent, serves as a crucial starting material for developing novel therapeutic agents, especially those targeting the central nervous system (CNS) for the treatment of neurological disorders and pain.<sup>[3]</sup> Its hydrochloride salt form enhances stability and solubility in aqueous media, which are critical properties for both chemical reactions and drug formulation processes.<sup>[4]</sup>

## Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of **4-(3-Methoxyphenyl)piperidine hydrochloride** are summarized below.

Property	Value	Reference
CAS Number	325808-20-6	[5]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO·HCl	[3]
Molecular Weight	227.73 g/mol	[3]
Appearance	Off-white to light yellow solid	[6]
Purity	≥98% (Typical)	[6]
Storage Conditions	Store at 0-8°C, inert atmosphere	[6][7]

## Synthesis and Purification: A Validated Protocol

The synthesis of **4-(3-Methoxyphenyl)piperidine hydrochloride** is most effectively achieved through the catalytic hydrogenation of its aromatic precursor, 4-(3-methoxybenzyl)pyridine. This method is reliable and scalable, making it suitable for laboratory and pilot-plant production. The causality behind this choice is the high efficiency and selectivity of platinum-group metal catalysts for pyridine ring reduction without affecting the methoxy-substituted benzene ring under controlled conditions.

## Experimental Protocol: Catalytic Hydrogenation

This protocol describes a self-validating system where reaction completion can be monitored, and the product can be isolated with high purity.

### Step 1: Reaction Setup

- In a hydrogenation vessel, dissolve 4-(3-methoxybenzyl)pyridine (1.0 eq) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, activating it for reduction.

- Add platinum(IV) oxide (PtO<sub>2</sub>, Adam's catalyst) (approx. 0.1 eq by weight). This catalyst is chosen for its high activity and stability in acidic environments.
- Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

#### Step 2: Hydrogenation

- Pressurize the vessel with hydrogen gas (typically 50-60 psi).
- Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the pressure drop; a cessation in hydrogen uptake indicates the reaction is nearing completion.
- Maintain the reaction for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

#### Step 3: Catalyst Removal and Work-up

- Carefully vent the excess hydrogen and purge the vessel again with inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid to ensure complete recovery of the product.
- Concentrate the filtrate in vacuo to remove the acetic acid.

#### Step 4: Basification and Extraction

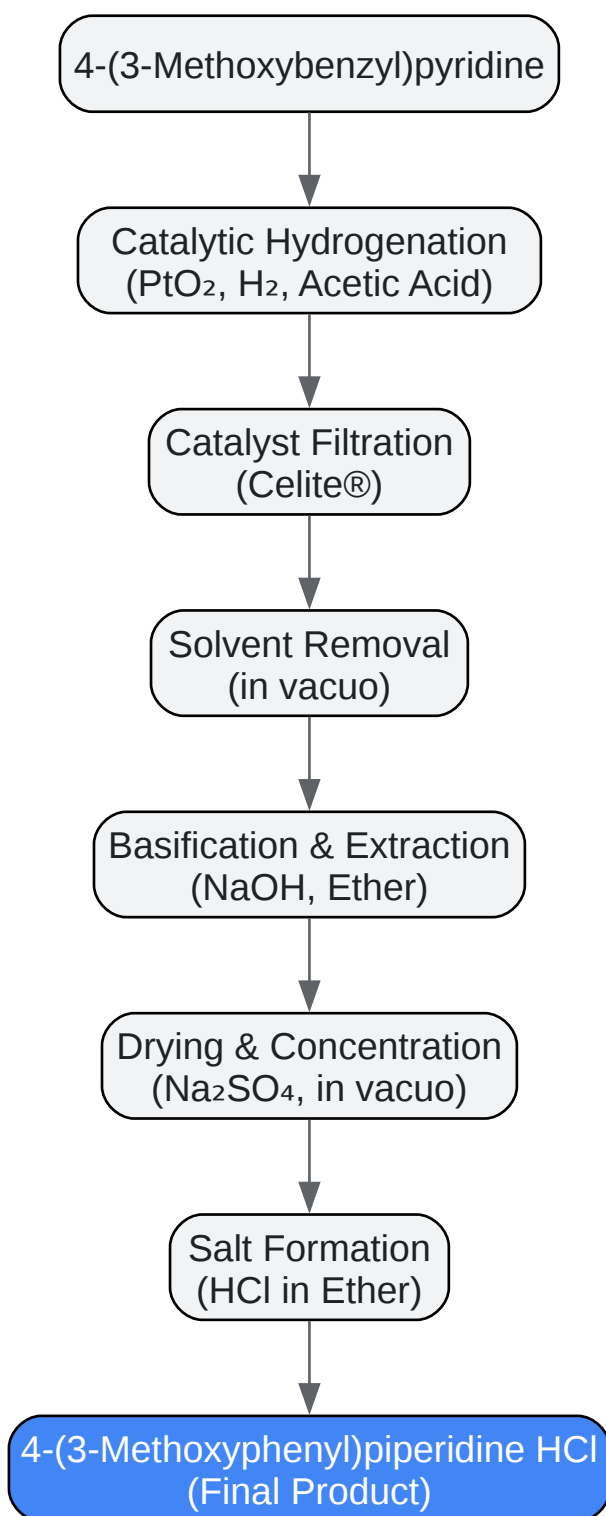
- Dissolve the resulting residue in deionized water.
- Cool the aqueous solution in an ice bath and basify by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the piperidine nitrogen, converting it to the free base which is soluble in organic solvents.
- Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]

- Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude 4-(3-methoxyphenyl)piperidine as an oil.

#### Step 5: Salt Formation and Purification

- Dissolve the crude oil in anhydrous diethyl ether.
- Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
- Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield **4-(3-Methoxyphenyl)piperidine hydrochloride** as a crystalline solid.

## Synthesis Workflow Diagram



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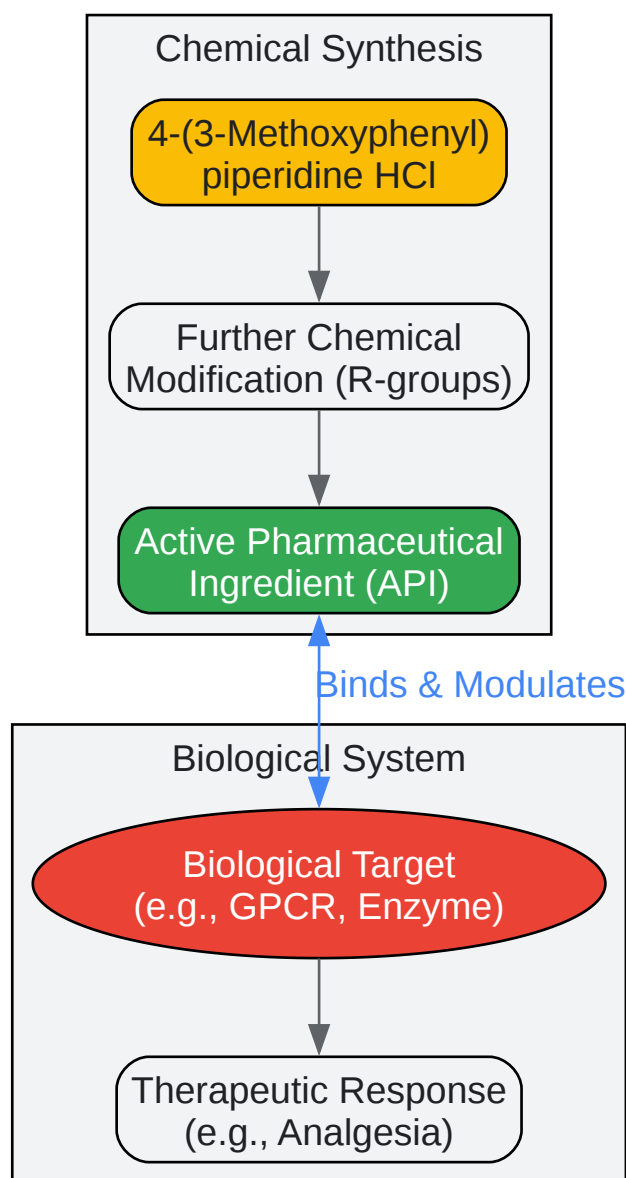
Caption: Synthetic route to the target compound.

## Biological Relevance and Mechanism of Action Context

While **4-(3-Methoxyphenyl)piperidine hydrochloride** is primarily an intermediate, its structural motifs are indicative of its potential role in neuropharmacology. The piperidine core is a common feature in antagonists for dopamine, serotonin, and opioid receptors.<sup>[9]</sup> The 3-methoxyphenyl group is a well-known pharmacophore that can engage with various receptor binding pockets, often mimicking the phenolic hydroxyl group of endogenous neurotransmitters after O-demethylation in vivo.

Therefore, this compound is a valuable building block for creating libraries of novel molecules to be screened for activity against CNS targets. Its "mechanism of action" is thus indirect; it provides the foundational structure upon which pharmacologically active moieties are built to achieve desired therapeutic effects, such as analgesia, antipsychotic activity, or antidepressant effects.<sup>[6]</sup><sup>[9]</sup>

## Role in Drug Discovery Logic



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Caption: Role as a key intermediate in drug discovery.

## Analytical Characterization

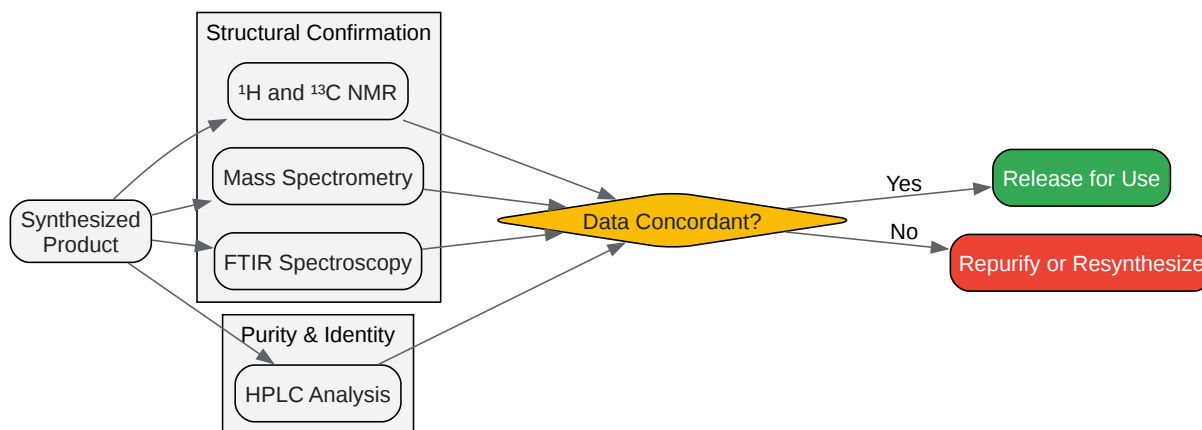
Rigorous analytical testing is required to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.

## Analytical Techniques and Expected Data

Technique	Purpose	Expected Results
$^1\text{H}$ NMR	Structural Elucidation	Aromatic protons (6.7-7.3 ppm), methoxy singlet (~3.8 ppm), piperidine protons (2.8-3.5 ppm, 1.8-2.2 ppm). <a href="#">[10]</a>
$^{13}\text{C}$ NMR	Carbon Skeleton Confirmation	Aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), piperidine carbons (30-50 ppm).
Mass Spectrometry (MS)	Molecular Weight Confirmation	The free base should show a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to its exact mass. <a href="#">[10]</a>
FTIR Spectroscopy	Functional Group Identification	N-H stretch (amine salt, ~2400-2700 $\text{cm}^{-1}$ ), C-H stretches (~2800-3000 $\text{cm}^{-1}$ ), C-O stretch (~1250 $\text{cm}^{-1}$ ). <a href="#">[10]</a>
HPLC	Purity Assessment	A single major peak indicating >98% purity.

## Analytical Workflow





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Caption: Standard workflow for analytical validation.

## Applications in Research and Drug Development

The utility of **4-(3-Methoxyphenyl)piperidine hydrochloride** spans several domains of chemical and pharmaceutical science.

- **Pharmaceutical Development:** It is a core intermediate for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.<sup>[3][4]</sup>
- **Neuropharmacology:** Used as a precursor to create molecular probes for studying neurotransmitter systems and receptor pharmacology.<sup>[3][6]</sup>
- **Medicinal Chemistry:** Serves as a foundational scaffold in structure-activity relationship (SAR) studies to optimize lead compounds.
- **Agrochemicals and Specialty Chemicals:** The piperidine structure is also relevant in the synthesis of certain pesticides and other specialized organic molecules.<sup>[3]</sup>

## Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following information is synthesized from standard safety data sheets (SDS) for similar chemical compounds.[11][12]

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12] May be harmful if swallowed.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.[13]
- Handling: Avoid breathing dust, fumes, or vapor.[14] Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.[11]
- First Aid:
  - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
  - Skin Contact: Wash off immediately with plenty of soap and water.[12]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
  - Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[13]

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- To cite this document: BenchChem. [4-(3-Methoxyphenyl)piperidine hydrochloride CAS number 325808-20-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419197#4-3-methoxyphenyl-piperidine-hydrochloride-cas-number-325808-20-6]

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